3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics
Preparation Methods
The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional functional groups
Scientific Research Applications
3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Neuropharmacology: The compound’s piperazine moiety makes it a candidate for studying interactions with neurotransmitter receptors, such as dopamine and serotonin receptors.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and type IV topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death . In neuropharmacology, it may act as an antagonist or agonist at certain neurotransmitter receptors, modulating their activity and influencing neurological processes .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
6-fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acids: These compounds are known for their antibacterial properties and are used in the treatment of various infections.
4-(4-fluorophenyl)piperazine derivatives: These compounds are often neuropharmacologically active and are used in the study of neurotransmitter receptors.
Other quinoline-based drugs: Such as antimalarial and anticancer agents, which share the quinoline core structure but differ in their functional groups and specific biological activities.
This compound’s unique combination of functional groups and structural features distinguishes it from other quinoline derivatives, providing it with a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3S/c1-2-34-22-12-13-25-24(18-22)27(26(19-29-25)35(32,33)23-6-4-3-5-7-23)31-16-14-30(15-17-31)21-10-8-20(28)9-11-21/h3-13,18-19H,2,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBPXGJCLPBHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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